![molecular formula C19H21N3O2 B2596367 N-(3-tert-butyl-2-methyl-4-oxoindeno[1,2-c]pyrazol-6-yl)cyclopropanecarboxamide CAS No. 1024184-07-3](/img/structure/B2596367.png)
N-(3-tert-butyl-2-methyl-4-oxoindeno[1,2-c]pyrazol-6-yl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-tert-butyl-2-methyl-4-oxoindeno[1,2-c]pyrazol-6-yl)cyclopropanecarboxamide” is a novel compound with a unique chemical structure1. It has a molecular formula of C19H21N3O2 and a molecular weight of 323.3961.
Synthesis Analysis
The synthesis of similar compounds often involves the use of reductive amination2. However, specific synthesis methods for this compound are not readily available in the search results.
Molecular Structure Analysis
The molecular structure of this compound is unique, as indicated by its complex name. It includes a cyclopropane carboxamide group attached to an indeno[1,2-c]pyrazole core with a tert-butyl group and a methyl group1. However, detailed structural analysis such as bond lengths and angles, crystal structure, or conformational analysis are not provided in the search results.Chemical Reactions Analysis
The search results do not provide specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 323.3961. Other physical and chemical properties such as melting point, boiling point, density, and solubility are not provided in the search results.Applications De Recherche Scientifique
Synthesis of Hexasubstituted Pyrazolines
- Development of Synthetic Routes: A significant contribution to the synthesis of hexasubstituted pyrazolines has been made through the development of synthetic routes starting from pentasubstituted 2H-pyrazoles. These methods lead to the creation of highly substituted pyrazolines, showcasing the utility of such compounds in organic synthesis. The thermal decomposition of certain pyrazolines facilitates the synthesis of hexasubstituted cyclopropanes, highlighting innovative approaches to generate structurally complex molecules (A. Baumstark, P. Vásquez, Davita Mctush-Camp, 2013).
Applications in Medicinal Chemistry
- Pharmacophore Role in Biological Compounds: Pyrazole moieties, closely related to the structure of N-(3-tert-butyl-2-methyl-4-oxoindeno[1,2-c]pyrazol-6-yl)cyclopropanecarboxamide, play a crucial role in the development of biologically active compounds. Their extensive use as synthons in organic synthesis and the range of biological activities associated with pyrazole derivatives, such as anticancer, analgesic, and anti-inflammatory properties, underscore their importance in medicinal chemistry (A. M. Dar, Shamsuzzaman, 2015).
Enabling Novel Organic Synthesis Approaches
- Catalytic and Non-Enzymatic Kinetic Resolution: The study of catalytic non-enzymatic kinetic resolution highlights the evolving methodologies in asymmetric synthesis, which is fundamental for creating chiral compounds. The advancements in chiral catalyst development for asymmetric reactions have opened new avenues for the resolution of racemates, a process integral to the synthesis of enantiopure compounds. This research area is particularly relevant for compounds that can serve as intermediates or catalysts in these processes (H. Pellissier, 2011).
Safety And Hazards
This compound is not intended for human or veterinary use and is for research use only1. Specific safety and hazard information is not provided in the search results.
Orientations Futures
The future directions for research on this compound are not specified in the search results. Given its unique structure, it could be of interest in various fields of research1.
Please note that this analysis is based on the information available in the search results and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or databases.
Propriétés
IUPAC Name |
N-(3-tert-butyl-2-methyl-4-oxoindeno[1,2-c]pyrazol-6-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-19(2,3)17-14-15(21-22(17)4)12-8-7-11(9-13(12)16(14)23)20-18(24)10-5-6-10/h7-10H,5-6H2,1-4H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWGLJOQEAJKAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C2C(=NN1C)C3=C(C2=O)C=C(C=C3)NC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-tert-butyl-2-methyl-4-oxoindeno[1,2-c]pyrazol-6-yl)cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4,7-Trimethyl-6-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2596284.png)
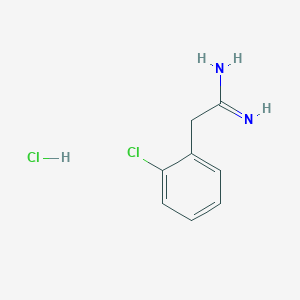
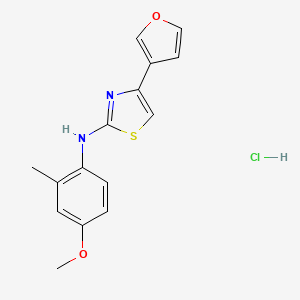
![(2-(Methylthio)pyridin-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2596289.png)
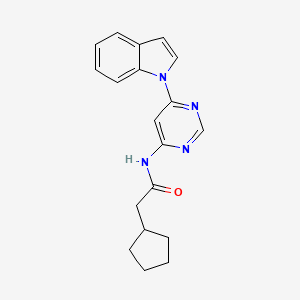
![3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine](/img/structure/B2596293.png)
![Methyl 3-[(cyclopropylcarbonyl)amino]-4-(4-phenylpiperazino)benzenecarboxylate](/img/structure/B2596294.png)
![Ethyl 5-chloro-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B2596296.png)
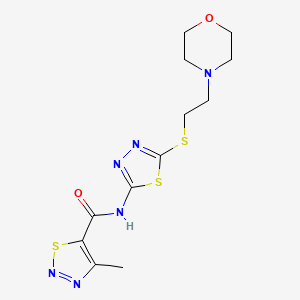
![N-[2-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclohexyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B2596301.png)
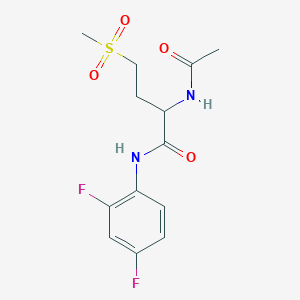
![(E)-methyl 2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2596305.png)
![(Z)-6-(3,4-dimethoxybenzyl)-2-(4-fluorobenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2596306.png)
![1-phenyl-N-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2596307.png)